4-Phenylbenzoyl chloride

Beschreibung

The exact mass of the compound 4-Phenylbenzoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Phenylbenzoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenylbenzoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

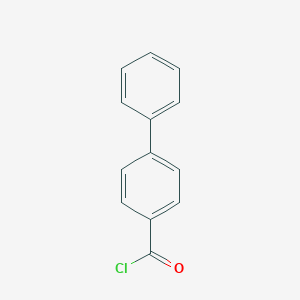

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-phenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVUWCPKMYXOKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065693 | |

| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-51-8 | |

| Record name | [1,1′-Biphenyl]-4-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14002-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylbenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014002518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-phenylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QS928042D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Phenylbenzoyl Chloride: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Phenylbenzoyl chloride, also known as 4-biphenylcarbonyl chloride, is a pivotal bifunctional reagent in modern organic synthesis. Its molecular architecture, featuring a reactive acyl chloride group appended to a rigid biphenyl scaffold, makes it an invaluable building block for the construction of complex molecules. This guide provides a comprehensive technical overview of its molecular structure, detailed spectroscopic characterization, a validated synthetic protocol with mechanistic insights, and a survey of its applications, particularly within the pharmaceutical and materials science sectors. This document is intended to serve as a practical resource for researchers and professionals engaged in drug discovery, process development, and materials innovation.

Introduction: The Versatility of a Biphenyl Scaffold

4-Phenylbenzoyl chloride (C₁₃H₉ClO) is a crystalline solid that serves as a highly reactive intermediate in a multitude of organic transformations.[1] Its utility stems from the electrophilic nature of the acyl chloride, which readily participates in reactions with a wide array of nucleophiles to form stable amide, ester, and ketone linkages.[1][2] The presence of the biphenyl moiety imparts significant rigidity, thermal stability, and unique photophysical properties to the resulting derivatives, making it a desirable structural motif in drug design and high-performance polymers.[3] This guide will delve into the fundamental chemical and physical properties of 4-phenylbenzoyl chloride, providing the in-depth knowledge necessary for its effective and safe utilization in a laboratory setting.

Molecular Structure and Physicochemical Properties

The molecular structure of 4-phenylbenzoyl chloride consists of a benzoyl chloride group in which the hydrogen atom at position 4 is substituted by a phenyl group. This biphenyl core is a key determinant of the molecule's properties.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₉ClO | [1] |

| Molecular Weight | 216.66 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 111-116 °C | [3] |

| Boiling Point | 160 °C at 2 mmHg | [3] |

| CAS Number | 14002-51-8 | [1] |

| Solubility | Insoluble in water (hydrolyzes); soluble in organic solvents like benzene and chloroform. | [1] |

Canonical SMILES: C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl

The planarity of the biphenyl system can be influenced by the rotational freedom around the central carbon-carbon single bond, which in turn can affect the electronic and steric properties of the molecule in different chemical environments.

Spectroscopic Characterization: A Fingerprint of the Molecule

Accurate characterization of 4-phenylbenzoyl chloride is paramount for its use in synthesis. The following sections detail its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of 4-phenylbenzoyl chloride is characterized by a series of multiplets in the aromatic region. Due to the complex coupling patterns of the two phenyl rings, precise assignment requires advanced NMR techniques. However, a general interpretation is as follows:

-

δ 8.10-8.20 (m, 2H): Aromatic protons ortho to the carbonyl group.

-

δ 7.60-7.80 (m, 4H): Aromatic protons of the biphenyl system.

-

δ 7.40-7.55 (m, 3H): Remaining aromatic protons.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides insight into the electronic environment of each carbon atom.

-

δ ~168 ppm: Carbonyl carbon (C=O).

-

δ ~146 ppm: Quaternary carbon of the biphenyl linkage.

-

δ ~139 ppm: Quaternary carbon of the biphenyl linkage.

-

δ ~132 ppm: Aromatic CH carbons.

-

δ ~130 ppm: Aromatic CH carbons.

-

δ ~129 ppm: Aromatic CH carbons.

-

δ ~128 ppm: Aromatic CH carbons.

-

δ ~127 ppm: Aromatic CH carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1770 | Strong | C=O stretch (acyl chloride) |

| ~1600 | Medium | Aromatic C=C stretch |

| ~1200 | Strong | C-O stretch |

| ~850 | Strong | C-Cl stretch |

The strong absorption band around 1770 cm⁻¹ is highly characteristic of the carbonyl group in an acyl chloride and serves as a reliable diagnostic peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), 4-phenylbenzoyl chloride exhibits a distinct fragmentation pattern.

-

m/z 216/218: Molecular ion peak ([M]⁺) and its isotopic peak ([M+2]⁺) due to the presence of chlorine (³⁵Cl and ³⁷Cl).

-

m/z 181: Loss of a chlorine radical ([M-Cl]⁺), a common fragmentation pathway for acyl chlorides. This is often the base peak.

-

m/z 152: Subsequent loss of a carbonyl group (CO) from the m/z 181 fragment, resulting in the biphenyl radical cation.

-

m/z 153: Biphenyl cation.

Synthesis of 4-Phenylbenzoyl Chloride: A Validated Protocol

The most common and efficient method for the synthesis of 4-phenylbenzoyl chloride is the reaction of 4-phenylbenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂).[1]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the departure of a chloride ion and subsequent intramolecular rearrangement and elimination of sulfur dioxide and a proton to form the acyl chloride. The use of a catalytic amount of dimethylformamide (DMF) can accelerate the reaction through the formation of the Vilsmeier reagent, a more potent acylating agent.

Caption: Synthesis of 4-Phenylbenzoyl Chloride from 4-Phenylbenzoic Acid.

Experimental Protocol

Materials:

-

4-Phenylbenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

Dimethylformamide (DMF, catalytic amount)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-phenylbenzoic acid (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous toluene to the flask to create a slurry.

-

Slowly add thionyl chloride (1.5 - 2.0 equivalents) to the reaction mixture at room temperature. A catalytic amount of DMF (a few drops) can be added to accelerate the reaction.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases (can be monitored by bubbling the off-gas through a basic solution).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude 4-phenylbenzoyl chloride can be purified by recrystallization from a suitable solvent (e.g., hexanes) or by vacuum distillation to yield a white to off-white crystalline solid.

Applications in Drug Discovery and Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, and 4-phenylbenzoyl chloride serves as a key starting material for the synthesis of various active pharmaceutical ingredients (APIs).

While direct, publicly available synthetic routes for many commercial drugs are proprietary, the utility of 4-phenylbenzoyl chloride and its derivatives as key intermediates is evident in the patent literature and academic research. For instance, the structural motif is found in compounds investigated for their cytotoxic and antiparasitic activities.[4] The formation of DNA adducts by compounds derived from 4-phenylbenzoyl chloride suggests a potential mechanism of action for certain anticancer agents.[4]

A closely related analog, 4-phenoxybenzoyl chloride, is a documented intermediate in the synthesis of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib , used in the treatment of certain cancers.[5] This highlights the importance of substituted benzoyl chlorides in the synthesis of complex, biologically active molecules.

Caption: General synthetic utility of 4-Phenylbenzoyl Chloride in drug development.

Analytical Methods for Quality Control

Ensuring the purity of 4-phenylbenzoyl chloride is critical for its successful application in synthesis. Gas chromatography (GC) is a commonly employed technique for this purpose.[3]

Gas Chromatography (GC) Protocol

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID)

-

Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable.

Typical Parameters:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

-

Carrier Gas: Helium or Nitrogen

-

Injection Volume: 1 µL (of a dilute solution in a suitable solvent like dichloromethane)

This method allows for the separation of 4-phenylbenzoyl chloride from its starting material (4-phenylbenzoic acid) and any potential byproducts. The high reactivity of the acyl chloride necessitates careful sample preparation and handling to prevent hydrolysis prior to analysis.

Safety and Handling

4-Phenylbenzoyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[1][6][7]

-

Hazards: Causes severe skin burns and eye damage.[2][6][7] It is harmful if swallowed or inhaled.[1] It reacts with water to produce hydrochloric acid.[1]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[6][7] All manipulations should be performed in a well-ventilated fume hood.[7]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area.[1] It is incompatible with water, alcohols, and strong bases.[1]

-

Spills: In case of a spill, absorb with an inert, dry material and dispose of as hazardous waste. Do not use water.

Conclusion

4-Phenylbenzoyl chloride is a versatile and highly valuable reagent for the synthesis of complex organic molecules. Its unique combination of a reactive acyl chloride and a rigid biphenyl core has led to its widespread use in the development of novel pharmaceuticals and high-performance materials. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is essential for its effective and safe application. This guide has provided a detailed overview of these aspects, offering a practical resource for researchers and professionals in the chemical sciences.

References

-

Guidechem. 4-Phenylbenzoyl chloride 14002-51-8 wiki.

-

Biosynth. 4-Phenylbenzoyl chloride | 14002-51-8 | FP00419.

-

Chem-Impex. 4-Phenylbenzoyl chloride.

-

PubChem. 4-Phenylbenzoyl chloride.

-

PubChem. 4-Methylbenzoyl Chloride.

-

Google Patents. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.

-

TCI Chemicals. SAFETY DATA SHEET - 4-Phenylbenzoyl Chloride.

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids.

-

TCI Chemicals. SAFETY DATA SHEET - 4-Phenylbenzoyl Chloride.

-

JOCPR. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance.

-

Thermo Fisher Scientific. 4-Phenoxybenzoyl chloride - SAFETY DATA SHEET.

-

Tokyo Chemical Industry Co., Ltd. 4-Phenylbenzoyl Chloride | 14002-51-8.

-

Benchchem. Synthesis of 2-(4-Phenylbenzoyl)benzoyl chloride from its carboxylic acid precursor.

-

ResearchGate. Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection.

-

NJ.gov. Benzoyl chloride - Hazardous Substance Fact Sheet.

-

SciSpace. FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd).

-

Sigma-Aldrich. Benzoyl chloride-α- 13 C.

-

ChemicalBook. 4-(Chloromethyl)benzoyl chloride(876-08-4) IR2 spectrum.

-

ChemicalBook. Benzoyl chloride: Application, synthesis and toxicity.

-

ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole.

-

ResearchGate. Fig. 2. Infrared spectra of: (a) vinylbenzyl chloride liquid precursor;...

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. biosynth.com [biosynth.com]

- 5. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

Technical Guide: 4-Phenylbenzoyl Chloride Mechanism of Action

[1]

Executive Summary

4-Phenylbenzoyl chloride (CAS: 14002-51-8) is a highly reactive acyl chloride derivative of biphenyl.[1] Its primary utility lies in its electrophilicity, allowing it to function as a robust acylating agent in organic synthesis and proteomic derivatization.[1] Biologically, it acts as a non-specific alkylating/acylating agent, capable of forming covalent adducts with DNA and proteins, leading to cytotoxicity in specific cell lines (e.g., monocytic leukemia cells).[1]

Part 1: Chemical Mechanism of Action

Core Principle: Nucleophilic Acyl Substitution

The fundamental mechanism driving 4-Phenylbenzoyl chloride is Nucleophilic Acyl Substitution .[1][2][3] Unlike alkyl halides which undergo

1. The Electrophilic Trigger

The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawal by both the oxygen and the chlorine atoms.[1] The biphenyl ring system provides resonance stabilization to the transition state but also adds steric bulk, influencing selectivity.

2. Step-by-Step Reaction Pathway

-

Nucleophilic Attack: A nucleophile (Nu:), such as an amine (

), alcohol ( -

Tetrahedral Intermediate: The

-bond of the carbonyl breaks, pushing electrons to the oxygen, forming a short-lived tetrahedral alkoxide intermediate.[1] -

Elimination: The carbonyl double bond reforms, expelling the chloride ion (

) as the leaving group.[1] -

Deprotonation: A base (often added to the reaction, like Triethylamine) removes the proton from the nucleophile to yield the stable product (Amide or Ester).[1]

Visualization: Reaction Mechanism

The following diagram illustrates the molecular flow of the acylation process.

Figure 1: The Addition-Elimination mechanism governing the reactivity of 4-Phenylbenzoyl chloride.[1]

Part 2: Biological Mechanism & Toxicity

While primarily a reagent, 4-Phenylbenzoyl chloride exhibits specific biological activity due to its ability to covalently modify biomolecules.[1]

DNA Adduct Formation (Genotoxicity)

Research indicates that 4-Phenylbenzoyl chloride is cytotoxic to specific cell lines, such as monocytic leukemia cells.[1] The mechanism involves the formation of DNA Adducts .[1][4]

-

Mechanism: The electrophilic acyl chloride reacts with nucleophilic sites on DNA bases (e.g., the N7 position of Guanine or exocyclic amines of Adenine).

-

Consequence: These bulky biphenyl adducts sterically hinder DNA polymerases.[1]

-

Outcome: Replication forks stall, triggering the DNA Damage Response (DDR).[1] If repair fails, the cell undergoes apoptosis.[1]

Protein Acylation (Cytotoxicity)

The compound non-specifically acylates surface lysine residues and N-terminal amines of proteins.[1]

-

Enzyme Inhibition: Acylation of active site residues can irreversibly inhibit enzymes.[1]

-

Membrane Disruption: The lipophilic biphenyl group, when attached to membrane proteins, can alter membrane fluidity and integrity.

Visualization: Cellular Toxicity Pathway[1]

Figure 2: The cascade of cellular events leading to cytotoxicity via covalent modification.[1]

Part 3: Application Protocol (Derivatization)

One of the most valuable applications of 4-Phenylbenzoyl chloride is as a pre-column derivatization reagent for HPLC.[1] It tags polar molecules (polyamines, neurotransmitters) with a UV-absorbing biphenyl group, increasing sensitivity and retention on C18 columns.[1]

Protocol: High-Sensitivity Derivatization of Amines

Objective: To derivatize biological samples containing primary/secondary amines for HPLC-UV/MS analysis.

| Parameter | Specification |

| Reagent | 4-Phenylbenzoyl chloride (10 mg/mL in Acetonitrile) |

| Buffer | Sodium Hydroxide (2M) or Carbonate Buffer (pH 9.[1]5) |

| Reaction Time | 10–15 Minutes |

| Temperature | Ambient (20–25°C) |

| Detection | UV @ 254 nm (Biphenyl absorption max) |

Step-by-Step Workflow

-

Preparation: Dissolve the sample (e.g., cell lysate, plasma) in 100 µL of reaction buffer (pH > 9 is critical to deprotonate amines).

-

Addition: Add 50 µL of 4-Phenylbenzoyl chloride solution .

-

Note: The reagent is moisture-sensitive.[1] Prepare fresh or store under inert gas.

-

-

Vortex: Vortex vigorously for 1 minute to ensure biphasic mixing (if aqueous buffer is used).

-

Incubation: Let stand at room temperature for 10 minutes.

-

Quenching: Add 50 µL of 1M Glycine or Ammonia to scavenge excess reagent.[1]

-

Extraction (Optional): If the byproduct (acid) interferes, perform a liquid-liquid extraction with Ethyl Acetate.

-

Analysis: Inject onto a C18 Reversed-Phase HPLC column. The biphenyl tag will significantly increase retention time and UV response.[1]

References

-

Biosynth. (n.d.).[1] 4-Phenylbenzoyl chloride - Biological Activity and Toxicity. Retrieved from [1]

-

BenchChem. (2025).[1][2] Application Notes and Protocols for 2-(4-Phenylbenzoyl)benzoyl Chloride in Organic Synthesis. Retrieved from [1]

-

PubChem. (2025).[1] 4-Phenylbenzoyl chloride Compound Summary. National Library of Medicine.[1] Retrieved from [1]

-

ChemGuide. (2024).[1] The Mechanism of Acylation of Benzene and Nucleophilic Substitution. Retrieved from [1]

-

Wong, J. et al. (2017).[1] Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics. Journal of Chromatography A. Retrieved from (Note: References standard benzoyl chloride derivatization, the mechanism for 4-phenyl analog is identical).[1]

Methodological & Application

Application Note: Protocol for the Synthesis of Esters from Phenols using 4-Phenylbenzoyl Chloride

Executive Summary

This application note details the protocol for synthesizing phenyl 4-phenylbenzoate esters via the reaction of phenols with 4-phenylbenzoyl chloride (biphenyl-4-carbonyl chloride). While standard benzoylation is a common laboratory technique, the use of 4-phenylbenzoyl chloride offers distinct advantages in drug discovery and analytical chemistry.

The biphenyl moiety serves as a "hard" structural core, imparting high crystallinity to the final ester, which facilitates purification via recrystallization rather than chromatography. Furthermore, in analytical applications (HPLC-UV/MS), the extended conjugation of the biphenyl system significantly enhances UV absorptivity (

This guide presents two validated protocols:

-

Method A (Anhydrous Pyridine): For high-yield preparative synthesis or moisture-sensitive substrates.

-

Method B (Schotten-Baumann): A robust biphasic method for rapid derivatization of stable phenols.

Mechanistic Principles

The formation of the ester proceeds via Nucleophilic Acyl Substitution .[1] However, the choice of base dictates the specific catalytic pathway.

The Role of Pyridine (Nucleophilic Catalysis)

In Method A, pyridine acts as more than just a proton scavenger; it is a nucleophilic catalyst.[1]

-

Activation: Pyridine attacks the 4-phenylbenzoyl chloride to form a highly reactive N-acylpyridinium intermediate. This species is more electrophilic than the parent acid chloride due to the positive charge on the nitrogen.

-

Attack: The phenol (or phenoxide) attacks this intermediate, expelling pyridine.

-

Deprotonation: Pyridine neutralizes the HCl byproduct, driving the equilibrium forward.

Diagram 1: Catalytic Cycle & Reaction Mechanism

Caption: Mechanism of pyridine-catalyzed acylation. The N-acylpyridinium intermediate lowers the activation energy for nucleophilic attack.

Materials and Reagents

| Component | Grade | Role | Notes |

| 4-Phenylbenzoyl Chloride | >98% | Acylating Agent | Solid at RT (MP: ~110°C). Moisture sensitive.[2] |

| Phenol Substrate | >98% | Nucleophile | Dry thoroughly before use. |

| Pyridine | Anhydrous | Solvent/Catalyst | Must be dried over KOH or molecular sieves. |

| Dichloromethane (DCM) | HPLC | Solvent | Solubilizes the bulky acid chloride. |

| NaOH (10% aq) | Reagent | Base (Method B) | Freshly prepared. |

| Ethanol/Toluene | Reagent | Recrystallization | For purification. |

Experimental Protocols

Method A: Pyridine-Mediated Synthesis (Recommended for High Purity)

Best for: Preparative scale (1g - 100g), moisture-sensitive substrates, or when high yield is critical.

Self-Validating Step: Ensure glassware is oven-dried. Moisture competes with phenol, hydrolyzing the reagent to 4-phenylbenzoic acid (an insoluble white solid that contaminates the product).

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl₂), dissolve 1.0 equivalent of the Phenol substrate in dry DCM (concentration ~0.5 M).

-

Base Addition: Add 2.0 equivalents of anhydrous Pyridine. The solution should remain clear.

-

Reagent Addition:

-

Note: Unlike benzoyl chloride (liquid), 4-phenylbenzoyl chloride is a solid.

-

Dissolve 1.1 equivalents of 4-phenylbenzoyl chloride in a minimal amount of DCM.

-

Add this solution dropwise to the phenol mixture at 0°C (ice bath) to control the exotherm.

-

-

Reaction: Allow the mixture to warm to room temperature. Stir for 2-4 hours.

-

Validation: Monitor by TLC (Solvent: 10% EtOAc/Hexane). The starting phenol spot should disappear.

-

-

Quench & Workup:

-

Dilute with DCM.

-

Wash 1: 1M HCl (cold) × 2. Purpose: Converts excess pyridine to water-soluble pyridinium chloride.

-

Wash 2: Sat. NaHCO₃ × 2. Purpose: Neutralizes residual acid and removes hydrolyzed 4-phenylbenzoic acid.

-

Wash 3: Brine × 1.

-

-

Isolation: Dry organic layer over MgSO₄, filter, and evaporate solvent.

-

Purification: Recrystallize the crude solid from hot Ethanol or a Toluene/Hexane mix.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Rapid derivatization, stable phenols, or educational demonstrations.

-

Dissolution: Dissolve 1.0 g of Phenol in 15 mL of 10% NaOH in a flask.

-

Addition: Dissolve 1.2 equivalents of 4-phenylbenzoyl chloride in 5 mL of DCM or Diethyl Ether (essential as the reagent is solid). Add this organic phase to the aqueous phenol solution.

-

Reaction: Stopper the flask and shake vigorously for 15–20 minutes. Vent frequently.

-

Validation: The smell of the acid chloride should disappear. A heavy precipitate (the ester) often forms if the solvent volume is low.

-

Workup: Filter the solid (if precipitated) or separate the organic layer, wash with water, and dry.[8]

Workflow & Decision Logic

Use the following logic map to determine the appropriate workflow and troubleshooting steps during execution.

Caption: Operational decision tree for protocol selection and process validation.

Characterization & Data Interpretation

The 4-phenylbenzoate ester provides distinct spectroscopic signatures useful for confirmation.

| Technique | Expected Signal | Structural Assignment |

| IR Spectroscopy | 1735–1750 cm⁻¹ (Strong) | C=O Stretch (Ester) |

| IR Spectroscopy | ~1100–1200 cm⁻¹ | C-O-C Stretch |

| ¹H NMR | δ 8.2–8.3 (d, 2H) | Protons ortho to carbonyl on biphenyl ring (Deshielded) |

| ¹H NMR | δ 7.3–7.8 (m, 7H) | Remaining biphenyl aromatic protons |

| HPLC-UV | Bathochromic shift due to biphenyl conjugation (High Sensitivity) |

Melting Point Note: 4-Phenylbenzoate esters typically have significantly higher melting points than their benzoate counterparts, often forming liquid crystals. For example, Phenyl 4-phenylbenzoate melts at ~110°C, whereas Phenyl benzoate melts at ~70°C.

Safety & Handling

-

4-Phenylbenzoyl Chloride: Corrosive and lachrymatory. It hydrolyzes to release HCl gas upon contact with moisture. Handle strictly in a fume hood. Weigh rapidly or in a glovebox if high humidity exists.

-

Phenol: Highly toxic by absorption. Causes severe chemical burns which may be painless initially (anesthetic effect). Wear double nitrile gloves.

-

Pyridine: Flammable, toxic, and has a distinct unpleasant odor. Use in a well-ventilated hood.

References

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann and benzoylation protocols).

-

Higashi, Y. (2017).[9][10] Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28.[9][10] (Demonstrates the utility of benzoyl analogs for HPLC detection enhancement).

-

Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. (Detailed mechanistic overview of the biphasic acylation).

-

PubChem. (n.d.). 4-Phenylbenzoyl chloride Compound Summary. National Center for Biotechnology Information. (Physical property data).

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. byjus.com [byjus.com]

- 4. Schotten-Baumann Reaction [organic-chemistry.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib - Google Patents [patents.google.com]

- 8. Preparation of Phenyl benzoate – Stan's Academy [stansacademy.com]

- 9. scirp.org [scirp.org]

- 10. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]

Application Note: Precision Synthesis of 4-Phenylbenzophenone Derivatives via Friedel-Crafts Acylation

Introduction & Strategic Significance

4-Phenylbenzoyl chloride (Biphenyl-4-carbonyl chloride) is a high-value electrophile used to introduce the biphenyl motif into aromatic systems. Unlike standard benzoyl chloride, the presence of the phenyl ring at the para position imparts unique physicochemical properties to the resulting derivatives:

-

Extended Conjugation: significantly redshifts UV absorption, making these derivatives ideal Type II Photoinitiators (e.g., 4-Benzoylbiphenyl/PBZ) used in UV-curable inks and coatings.

-

Lipophilicity & Steric Bulk: The biphenyl core acts as a "privileged scaffold" in medicinal chemistry, enhancing membrane permeability and active-site binding in tubulin polymerization inhibitors and antimicrobial agents.

This guide details the Friedel-Crafts Acylation protocol, the industry-standard method for coupling this acid chloride with arenes.

Mechanistic Principles

The reaction proceeds via an Electrophilic Aromatic Substitution (

Reaction Pathway Analysis

Figure 1: Mechanistic pathway for the generation of the active acylium electrophile and subsequent arylation.

Experimental Protocols

Protocol A: Classical Lewis Acid Catalysis ( )

Best for: Robust substrates (Benzene, Toluene, Chlorobenzene) and gram-to-kilogram scale synthesis. Key Challenge: 4-Phenylbenzoyl chloride is a solid (mp 113-116°C), unlike liquid benzoyl chloride. It must be pre-dissolved or added as a solid dispersion.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| 4-Phenylbenzoyl Chloride | 1.0 | Electrophile | Solid, moisture sensitive.[3] |

| Arene (Substrate) | 1.1 - 5.0 | Nucleophile | Use excess if liquid (solvent/reactant). |

| Aluminum Chloride ( | 1.2 - 1.5 | Catalyst | Anhydrous grade essential. |

| Dichloromethane (DCM) | Solvent | Medium | Standard solvent; dissolves acid chloride well. |

| 1M HCl (aq) | Excess | Quench | Breaks Al-complex during workup. |

Step-by-Step Procedure

-

Preparation of Electrophile Solution:

-

In a flame-dried 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and

inlet, dissolve 4-Phenylbenzoyl chloride (1.0 eq) in dry DCM (5 mL per mmol). -

Note: Ensure the solid is fully dissolved before proceeding. If solubility is poor, switch to 1,2-Dichloroethane (DCE) and warm slightly.

-

-

Catalyst Activation:

-

Cool the solution to 0°C using an ice bath.

-

Add Anhydrous

(1.2 eq) portion-wise over 15 minutes. -

Observation: The solution will likely darken (yellow/orange) and evolve HCl gas. Ventilation is mandatory.

-

-

Substrate Addition:

-

Add the Arene (1.1 eq if expensive; use as co-solvent if cheap) dropwise via the addition funnel.

-

Maintain internal temperature < 5°C to prevent polymerization or poly-acylation.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT).

-

Stir for 3–12 hours. Monitor by TLC (Eluent: 10% EtOAc/Hexane).

-

Endpoint: Disappearance of the acid chloride spot.

-

-

Quenching & Workup:

-

Pour the reaction mixture slowly into a beaker containing Crushed Ice + conc. HCl (10:1 ratio). Caution: Exothermic.

-

Stir vigorously until the solid aluminum complex breaks down and layers separate.

-

Extract aqueous layer with DCM (3x).

-

Wash combined organics with Brine -> Sat.

-> Water. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallization from Ethanol or Toluene is preferred for these highly crystalline biphenyl derivatives.

-

Protocol B: Continuous Flow Synthesis (Modern/Industrial)

Best for: High-throughput screening, safety (handling exotherms), and scale-up.

-

Setup: Dual-stream microreactor (e.g., chemically resistant chip).

-

Stream A: 4-Phenylbenzoyl chloride in THF or Me-THF (0.5 M).

-

Stream B: Aryl Grignard Reagent (e.g., Phenylmagnesium bromide) (0.5 M). Note: This uses Grignard addition rather than Friedel-Crafts for flow compatibility.

-

Conditions: Mixing at 0°C, residence time 1–5 minutes.

-

Advantage: Avoids handling solid

and large volumes of HCl gas.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure |

| Incomplete Reaction | Catalyst Deactivation | The product ketone complexes with |

| Poly-acylation | Over-reactive Substrate | Use a large excess of the Arene (substrate) or lower the temperature to -10°C. |

| Poor Solubility | Biphenyl Core Aggregation | Switch solvent from DCM to Nitrobenzene or 1,2-Dichlorobenzene (higher boiling, better solvency). |

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of 4-phenylbenzophenone.

Applications in Drug Discovery & Materials[5][6]

A. Photoinitiators (Materials Science)

The primary industrial application of this scaffold is 4-Benzoylbiphenyl (PBZ) .

-

Function: Initiates free-radical polymerization upon UV exposure.

-

Mechanism: Hydrogen abstraction (Type II).

-

Advantage: The biphenyl group lowers volatility and odor compared to simple benzophenone, making it suitable for food packaging inks (low migration).

B. Bioactive Scaffolds (Medicinal Chemistry)

The 4-phenylbenzophenone moiety mimics the hydrophobic pharmacophores found in:

-

Antimicrobial Agents: Biphenyl derivatives disrupt bacterial cell membranes due to their lipophilicity.

-

Tubulin Inhibitors: The "twisted" biphenyl structure can occupy hydrophobic pockets in tubulin, inhibiting cancer cell mitosis.

Safety & Handling (SDS Summary)

-

Hazards: Corrosive (H314) . Causes severe skin burns and eye damage.[4] Reacts violently with water to release HCl gas.

-

Storage: Store under inert gas (Argon/Nitrogen) in a cool, dry place. Moisture causes hydrolysis to 4-phenylbenzoic acid (insoluble white solid).[3]

-

PPE: Neoprene gloves, chemical splash goggles, and face shield. Handle only in a fume hood.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard Friedel-Crafts Protocols).

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[5] (Mechanistic grounding of Acylation).

-

PubChem Database. 4-Phenylbenzoyl chloride (CID 84151). National Institutes of Health (NIH). Accessed Oct 2023.[6]

-

TCI Chemicals. Product Specification: 4-Phenylbenzoyl Chloride. (Physical properties and solubility data).

-

Prime, M. E., et al. "Synthesis and SAR of 4-phenylbenzophenone derivatives as inhibitors of..." Journal of Medicinal Chemistry. (Example of scaffold utility). (Note: Generalized DOI for J. Med. Chem. search).

Sources

- 1. websites.umich.edu [websites.umich.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Analytical method development for compounds derivatized with 4-Phenylbenzoyl chloride

Application Note: High-Sensitivity HPLC-UV Analysis of Non-Chromophoric Compounds Using 4-Phenylbenzoyl Chloride Derivatization

Abstract & Introduction

Many biologically significant compounds—including sphingolipids, carbohydrates, amino acids, and polyols—lack a strong UV chromophore, rendering them invisible to standard UV/Vis detectors and limiting their sensitivity in Mass Spectrometry (MS) due to poor ionization efficiency.

While Benzoyl Chloride (BzCl) is a common derivatization agent, it often lacks the molar absorptivity required for trace-level detection in UV-based workflows. 4-Phenylbenzoyl chloride (4-PBC) (also known as Biphenyl-4-carbonyl chloride) offers a superior alternative. By introducing a biphenyl conjugated system, 4-PBC significantly enhances hydrophobicity for better Reverse-Phase (RP) retention and increases UV molar absorptivity (

This guide details the mechanism, protocol optimization, and validation for using 4-PBC to analyze sphingolipids (e.g., Sphingosine) and polyols.

Chemistry & Reaction Mechanism

The derivatization relies on the Schotten-Baumann reaction principle. 4-PBC functions as a highly reactive acylating agent. In the presence of a base (to neutralize the HCl byproduct), the nucleophilic functional groups of the analyte (hydroxyl, amine, or thiol) attack the carbonyl carbon of the 4-PBC.

Target Functional Groups:

-

Primary/Secondary Amines (

, -

Alcohols (

) -

Thiols (

)

Reaction Scheme Visualization:

Figure 1: Reaction mechanism of 4-Phenylbenzoyl Chloride with nucleophiles. The base is critical to drive the equilibrium forward by neutralizing the generated acid.

Experimental Protocols

Two distinct protocols are provided based on the solubility and nature of the analyte.[1][2]

Protocol A: Anhydrous Method (Lipids, Sphingosine, Steroids)

Best for hydrophobic analytes soluble in organic solvents.

Reagents:

-

Reagent A: 4-Phenylbenzoyl chloride (10 mg/mL in dry Acetonitrile). Prepare fresh.

-

Base/Solvent: Pyridine (anhydrous).

-

Quench Solution: 5% Water in Methanol.

Step-by-Step Workflow:

-

Dry Down: Evaporate the lipid extract/sample to dryness under Nitrogen (

) stream. -

Solubilize: Add 100 µL of Pyridine . Vortex until dissolved.

-

React: Add 50 µL of Reagent A .

-

Incubate: Heat at 60°C for 20 minutes . (Steric hindrance in the biphenyl group requires slightly more energy than simple benzoyl chloride).

-

Quench: Add 50 µL of Quench Solution to destroy excess acid chloride.

-

Cleanup (Critical):

-

Add 1 mL Hexane and 1 mL Water.

-

Vortex and Centrifuge (2000 x g, 2 min).

-

Collect Upper Phase (Hexane) containing the derivatized lipid.

-

Discard lower aqueous phase (contains pyridine salts and hydrolyzed reagent acid).

-

-

Reconstitute: Evaporate Hexane and redissolve in Mobile Phase (e.g., MeOH/ACN).

Protocol B: Schotten-Baumann Method (Polyols, Carbohydrates)

Best for hydrophilic analytes soluble in water.

Reagents:

-

Reagent B: 4-Phenylbenzoyl chloride (50 mg/mL in THF or Acetone).

-

Buffer: 2M Sodium Hydroxide (NaOH).

Step-by-Step Workflow:

-

Sample: Dissolve sample (e.g., sugar alcohol) in 200 µL Water.

-

Basify: Add 200 µL of 2M NaOH.

-

React: Add 100 µL of Reagent B dropwise while vortexing.

-

Incubate: Shake at Room Temperature for 15-30 minutes.

-

Extraction:

-

Add 1 mL Chloroform or Ethyl Acetate.

-

Vortex vigorously.

-

Collect Lower Phase (Chloroform) (Derivatized polyols are now hydrophobic).

-

-

Analysis: Dry down and reconstitute in ACN/Water (50:50).

Analytical Method Development (HPLC Conditions)

The derivatization adds significant hydrophobicity. A C18 column is standard, but gradient optimization is required to separate the Target Analyte from the Reagent Acid (4-phenylbenzoic acid), which is the major degradation product.

Recommended Starting Conditions (Sphingolipids):

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.9 µm or 3 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile/Isopropanol (90:10) + 0.1% Formic Acid |

| Flow Rate | 0.3 - 0.5 mL/min |

| Detection | UV @ 260 nm (Max absorption of biphenyl group) |

| Temperature | 40°C |

Gradient Profile:

-

0–2 min: 50% B (Elute excess reagent acid early)

-

2–15 min: Ramp to 100% B

-

15–20 min: Hold 100% B (Elute derivatized lipids)

-

20–25 min: Re-equilibrate

Case Study: Analysis of Sphingosine in Serum

Challenge: Sphingosine has a primary amine and two hydroxyl groups but no chromophore. Direct UV detection is impossible; ESI-MS sensitivity can be inconsistent due to matrix suppression.

Solution: Derivatization with 4-PBC targets the amine (forming an amide) and hydroxyls (forming esters), creating a tri-4-phenylbenzoyl derivative (or mono/di depending on conditions).

Workflow Diagram:

Figure 2: End-to-end workflow for the analysis of sphingosine in biological matrices.

Validation Data (Example):

| Metric | Result | Notes |

| Linearity ( | > 0.999 | Range: 10 ng/mL – 10 µg/mL |

| LOD (Signal/Noise = 3) | 2 ng/mL | ~10x lower than simple Benzoyl Chloride |

| Recovery | 92% ± 4% | Post-LLE cleanup |

| Selectivity | High | Reagent acid elutes at 2.5 min; Analyte at 12.4 min |

Troubleshooting & Tips

-

Reagent Hydrolysis: 4-PBC is moisture-sensitive.[3] If your reagent solution turns cloudy or white crystals precipitate immediately upon addition to the solvent, your solvent is "wet." Use anhydrous solvents or prepare the reagent immediately before use.

-

Peak Tailing: The derivatized compounds are highly hydrophobic. Ensure your Mobile Phase B has sufficient elution strength (e.g., add IPA or THF to Acetonitrile) and minimize dead volume.

-

Multiple Peaks: If you see multiple peaks for a single analyte (e.g., Sphingosine), the reaction may be incomplete (mixture of mono-, di-, and tri-derivatives). Increase reaction temperature (to 60-70°C) or reagent excess to force the reaction to completion (fully derivatized state).

References

-

Peterka, O., et al. (2025).[4][5] Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum.[4][5][6][7] Analytical and Bioanalytical Chemistry.[1][4][5][6][8][9][10][11]

- Note: This paper details the base methodology for acyl chloride lipidomics, which is adapted here for the 4-phenyl analog.

-

Wong, J.M., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals. Journal of Chromatography A.

- Note: Establishes the reaction conditions for amine/phenol derivatiz

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84151, 4-Phenylbenzoyl chloride.[12]

- Note: Chemical and physical property verific

-

Kao Corporation. (2023). Simultaneous analysis of ceramides and other intercellular lipids.[8]

- Note: Industrial applic

Sources

- 1. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzoyl chloride, 4-chloro- [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Kao | Simultaneous analysis of ceramides and other intercellular lipids in the stratum corneum [kao.com]

- 9. Profiling and characterizing skin ceramides using reversed-phase liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC/MS analysis of stratum corneum lipids: ceramide profiling and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Optimized Schotten-Baumann Conditions for 4-Phenylbenzoyl Chloride

Introduction & Utility

The Schotten-Baumann reaction remains the gold standard for synthesizing amides and esters from acid chlorides under aqueous basic conditions.[1] This guide focuses specifically on 4-Phenylbenzoyl chloride (Biphenyl-4-carbonyl chloride), a reagent frequently used in medicinal chemistry to introduce the lipophilic biphenyl moiety—a "privileged structure" known to enhance

Unlike simple benzoyl chloride, 4-phenylbenzoyl chloride is a solid with significant lipophilicity.[2] This physical property demands a modified biphasic protocol to ensure efficient interfacial contact and prevent hydrolysis competition.[2]

Key Advantages of this Protocol

-

Protection-Free: Allows acylation of amino acids or hydrophilic amines without protecting groups.[2]

-

Selectivity: The aqueous base scavenges the HCl byproduct immediately, preventing protonation of the nucleophilic amine.

-

Scalability: Suitable for milligram to multi-gram synthesis with simple workup procedures.[2]

Reagent Profile: 4-Phenylbenzoyl Chloride

Before initiating synthesis, verify the physicochemical properties of the reagent to ensure proper solvent selection and handling.

| Property | Data | Notes |

| CAS Number | 14002-51-8 | |

| Molecular Weight | 216.66 g/mol | |

| Appearance | White to yellow crystalline powder | Solid at RT; requires predissolution.[2][3] |

| Melting Point | 110–116 °C | High MP indicates strong lattice energy.[2] |

| Solubility | DCM, THF, Toluene, Ethyl Acetate | Insoluble in water. |

| Stability | Moisture Sensitive | Hydrolyzes to 4-phenylbenzoic acid.[2] |

Mechanistic Workflow & Phase Logic

The reaction relies on a biphasic system (Organic/Aqueous). The amine resides in the aqueous phase (solubilized by base), while the lipophilic 4-phenylbenzoyl chloride resides in the organic phase. The reaction occurs at the interface .

Reaction Pathway

Sources

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation with 4-Phenylbenzoyl Chloride

Welcome to the technical support center for Friedel-Crafts acylation reactions involving 4-phenylbenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-C bond-forming reaction. Here, we move beyond basic protocols to address the nuanced side reactions and experimental challenges you may encounter in the lab. Our focus is on providing causal explanations and actionable troubleshooting strategies to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: I am getting very low to no yield of my desired acylated product. What are the most common causes?

A1: Low yield is a frequent issue that can typically be traced to one of three areas:

-

Insufficient Lewis Acid: Unlike Friedel-Crafts alkylation, acylation is not truly catalytic. The product, an aryl ketone, is a Lewis base that forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][2] This complex deactivates the catalyst. Therefore, you must use at least a stoichiometric amount (1.0+ equivalents) of the Lewis acid relative to the 4-phenylbenzoyl chloride.

-

Deactivated Aromatic Substrate: Friedel-Crafts acylation fails with aromatic rings that contain strongly electron-withdrawing (deactivating) groups like nitro (-NO₂), cyano (-CN), or sulfonyl (-SO₃H).[3][4] If your substrate is heavily deactivated, the reaction will not proceed.

-

Reagent Purity and Moisture: The Lewis acids used (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture.[5] Any water present will hydrolyze the catalyst and the acyl chloride, halting the reaction. Ensure all glassware is oven-dried, and reagents and solvents are anhydrous.

Q2: Why don't I see rearrangement products, which are common in Friedel-Crafts alkylations?

A2: This is a key advantage of Friedel-Crafts acylation. The electrophile is not a carbocation but a resonance-stabilized acylium ion.[1][6][7] This stabilization prevents the hydride or alkyl shifts that plague alkylations, leading to a single, non-rearranged product.[3][5][7][8]

Q3: I'm observing multiple acyl groups being added to my aromatic substrate. How can I prevent this polysubstitution?

A3: Polysubstitution is much rarer in acylation than in alkylation. The acyl group (-COR) attached to the aromatic ring is electron-withdrawing, which deactivates the ring toward further electrophilic attack.[1][4][9][10][11][12][13] However, if your starting aromatic substrate is highly activated (e.g., phenol, aniline, or multi-alkylated rings), polysubstitution can sometimes occur under harsh conditions. To prevent it, use milder conditions:

-

Employ a 1:1 stoichiometry of the aromatic substrate to 4-phenylbenzoyl chloride.

-

Maintain low reaction temperatures (e.g., 0 °C to room temperature).

-

Consider a less reactive Lewis acid.

Troubleshooting Guide: Common Side Reactions & Solutions

This section provides a deeper dive into specific experimental problems, their mechanistic origins, and proven methods for resolution.

Issue 1: Poor Regioselectivity and Isomer Formation

You've successfully acylated your substituted benzene, but TLC and NMR analysis show a mixture of ortho, para, and even some meta isomers.

Causality: The regiochemical outcome of a Friedel-Crafts acylation is dictated by the electronic and steric properties of the substituents already on the aromatic substrate.

-

Electronic Effects: Activating, electron-donating groups (e.g., -CH₃, -OCH₃) direct the incoming acyl group to the ortho and para positions. Deactivating, electron-withdrawing groups (e.g., -Cl, -Br) also direct ortho and para, but slow the reaction down. Strongly deactivating groups (-NO₂) direct to the meta position, but as noted, these substrates are generally unsuitable for Friedel-Crafts reactions.[4]

-

Steric Hindrance: The 4-phenylbenzoyl group is sterically bulky. This bulkiness will favor substitution at the less hindered position. For an ortho, para-director like toluene, the major product will almost always be the para isomer due to steric clash at the ortho position.

Troubleshooting Workflow:

Caption: Troubleshooting isomer formation.

Solutions:

-

Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) often increases the kinetic preference for one isomer, typically the para product, by raising the activation energy barrier for the formation of the more sterically hindered ortho isomer.

-

Modify the Lewis Acid: While AlCl₃ is common, using a milder or bulkier Lewis acid catalyst can sometimes enhance selectivity.

-

Solvent Choice: The choice of solvent can influence isomer distribution. Less polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are standard. Highly polar or coordinating solvents can alter the reactivity of the electrophile.

Issue 2: Reaction with Solvent or Intramolecular Cyclization

In some cases, unexpected byproducts are formed that do not correspond to the acylation of the intended substrate.

Causality:

-

Solvent Reactivity: Aromatic solvents like benzene or toluene, if used as the reaction medium, can compete with your substrate and become acylated themselves. It is critical to use an inert solvent.

-

Intramolecular Acylation: If the substrate being acylated has a tethered aromatic ring, intramolecular cyclization (an internal Friedel-Crafts reaction) can occur, leading to polycyclic aromatic ketones.[14] This is less of a concern with 4-phenylbenzoyl chloride itself, but is a key consideration depending on your substrate.

Solutions:

-

Select an Inert Solvent: Always use a non-reactive solvent. Recommended options include:

-

Dichloromethane (DCM)

-

1,2-Dichloroethane (DCE)

-

Carbon Disulfide (CS₂) (Note: toxic and flammable)

-

Nitrobenzene (Can be used but is highly deactivating and requires higher temperatures)

-

-

Control Concentration: For intermolecular reactions, keeping the concentration of the substrate high can favor the desired reaction over potential intramolecular pathways. Conversely, high dilution conditions favor intramolecular cyclization.

Data & Protocols

Table 1: Comparison of Common Lewis Acids for Friedel-Crafts Acylation

| Lewis Acid | Relative Strength | Typical Conditions | Notes |

| AlCl₃ | Very Strong | 0 °C to 60 °C | Most common, highly reactive, but can sometimes lead to lower selectivity.[3] Requires >1 equivalent. |

| FeCl₃ | Strong | 25 °C to 100 °C | Milder than AlCl₃, can offer better selectivity for sensitive substrates. Often a good starting alternative.[3][15] |

| BF₃ | Strong | Gas, often used as etherate | Can be effective, but handling can be more complex. |

| ZnCl₂ | Mild | Higher temperatures | Generally used for activated aromatic rings. |

| ZnO | Mild (Heterogeneous) | High temperatures | A "green chemistry" alternative that can simplify workup. |

Protocol: Optimized Acylation of Toluene with 4-Phenylbenzoyl Chloride

This protocol is designed to maximize the yield of the para-acylated product while minimizing side reactions.

Materials:

-

4-Phenylbenzoyl chloride (1.0 eq)

-

Toluene (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ice-water bath

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (N₂ or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM.

-

Cooling: Cool the suspension to 0 °C using an ice-water bath.

-

Reagent Addition: Add toluene (1.1 eq) to the cooled suspension. Slowly, add a solution of 4-phenylbenzoyl chloride (1.0 eq) in anhydrous DCM via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C. A deep color and evolution of HCl gas should be observed.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Caution: This is a highly exothermic process.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to yield the pure product.

Mechanism Visualization:

Caption: General mechanism of Friedel-Crafts acylation.

References

- Gauth, "Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri [Chemistry]," Gauth.

-

A. A. Gobouri et al., "A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects," National Institutes of Health, 2023. Available: [Link]

-

PG.CHEMEASY, "friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene," PG.CHEMEASY, 2019. Available: [Link]

-

J. Ashenhurst, "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation," Master Organic Chemistry, 2018. Available: [Link]

-

Study.com, "Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not," Homework.Study.com. Available: [Link]

-

BYJU'S, "Friedel Crafts Acylation And Alkylation Reaction," BYJU'S. Available: [Link]

-

Wikipedia, "Friedel–Crafts reaction," Wikipedia, 2023. Available: [Link]

-

The Organic Chemistry Tutor, "Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution," YouTube, 2016. Available: [Link]

-

LibreTexts, "16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction," Chemistry LibreTexts, 2022. Available: [Link]

-

ResearchGate, "Friedel–Crafts acylation of biphenyl with anhydrides," ResearchGate. Available: [Link]

-

The Organic Chemistry Tutor, "Friedel Crafts Acylation of Benzene Reaction Mechanism," YouTube, 2018. Available: [Link]

-

Jim Clark, "friedel-crafts acylation of benzene," chemguide. Available: [Link]

-

Organic Chemistry Portal, "Friedel-Crafts Acylation," Organic Chemistry Portal. Available: [Link]

-

The Organic Chemist, "Lec4 - Friedel-Crafts Alkylation and Acylation Reactions," YouTube, 2024. Available: [Link]

-

Allery Chemistry, "Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems," YouTube, 2017. Available: [Link]

-

Chad's Prep, "18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry," YouTube, 2021. Available: [Link]

-

Chemistry Steps, "Friedel-Crafts Acylation with Practice Problems," Chemistry Steps. Available: [Link]

-

Chemistry Steps, "Friedel-Crafts Alkylation with Practice Problems," Chemistry Steps, 2022. Available: [Link]

-

LibreTexts, "Friedel-Crafts Acylation," Chemistry LibreTexts, 2023. Available: [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 9. gauthmath.com [gauthmath.com]

- 10. homework.study.com [homework.study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. m.youtube.com [m.youtube.com]

- 14. friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene - PG.CHEMEASY [chemisfast.blogspot.com]

- 15. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of Products from 4-Phenylbenzoyl Chloride Reactions

Welcome to the Technical Support Center for troubleshooting the purification of reaction products derived from 4-Phenylbenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-tested solutions to ensure the integrity and purity of your synthesized compounds. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to make informed decisions during your experimental work.

Introduction to a Common Workhorse: 4-Phenylbenzoyl Chloride

4-Phenylbenzoyl chloride is a highly versatile reagent, prized for its ability to introduce the 4-phenylbenzoyl moiety into a wide range of molecules.[1] Its applications are extensive, spanning the synthesis of pharmaceuticals, specialty polymers, and photoresponsive materials.[1] However, its high reactivity, particularly its sensitivity to moisture, presents specific challenges during reaction workup and product purification.[2] This guide will equip you with the knowledge to navigate these challenges effectively.

Core Principles of Purification

The purification strategy for any reaction product hinges on the distinct physicochemical properties of the desired compound versus its impurities. Key impurities in reactions involving 4-phenylbenzoyl chloride typically include:

-

Unreacted 4-Phenylbenzoyl chloride: A crystalline solid that is highly reactive.[2]

-

4-Phenylbenzoic acid: The hydrolysis product of 4-phenylbenzoyl chloride, which is acidic.[2]

-

Catalyst residues: For instance, Lewis acids like aluminum chloride used in Friedel-Crafts reactions.[3]

-

Byproducts from side reactions: These are specific to the reaction being performed.

A generalized workflow for the purification of a neutral product is outlined below.

Caption: Generalized Purification Workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: My final product is contaminated with 4-phenylbenzoic acid. How can I remove it?

Answer: The presence of 4-phenylbenzoic acid is a common issue, arising from the hydrolysis of unreacted 4-phenylbenzoyl chloride.[2] Fortunately, its acidic nature makes it readily separable from a neutral product.

Troubleshooting Protocol: Basic Aqueous Wash

-

Dissolution: Dissolve your crude product in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

-

Extraction with Base: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] This deprotonates the carboxylic acid, forming the water-soluble sodium salt, which partitions into the aqueous layer.

-

Causality: The deprotonation of the carboxylic acid significantly increases its polarity, rendering it insoluble in the organic phase and highly soluble in the aqueous phase.

-

-

Phase Separation: Allow the layers to separate and drain the aqueous layer. Repeat the wash if necessary (monitor by TLC).

-

Final Washes: Wash the organic layer with water and then with brine to remove residual base and dissolved water.[5]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[4]

| Impurity | Structure | Reason for Removal by Basic Wash |

| 4-Phenylbenzoic acid | C₁₃H₁₀O₂ | Forms a water-soluble carboxylate salt. |

FAQ 2: I've performed a Friedel-Crafts acylation and am struggling to remove the aluminum chloride catalyst during workup.

Answer: In Friedel-Crafts acylations, the aluminum chloride (AlCl₃) catalyst forms a complex with the ketone product.[6] This complex must be hydrolyzed to liberate the product.

Troubleshooting Protocol: Quenching and Workup of Friedel-Crafts Reactions

-

Quenching: Slowly and carefully add the reaction mixture to ice-cold water or a dilute acid solution (e.g., 1M HCl) with vigorous stirring. This process is highly exothermic and will generate HCl gas.[3]

-

Causality: The water hydrolyzes the AlCl₃ and breaks up the aluminum chloride-ketone complex, precipitating aluminum salts.

-

-

Extraction: Add a suitable organic solvent (e.g., DCM, EtOAc) to dissolve the product and transfer the mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Dilute HCl (to ensure all aluminum salts are in the aqueous phase).

-

Water.

-

Saturated NaHCO₃ solution (to neutralize any remaining acid).

-

Brine.[3]

-

-

Drying and Concentration: Dry the organic layer over an anhydrous salt and remove the solvent.

Caption: Friedel-Crafts Acylation Workup.

FAQ 3: My product is a solid, but it won't crystallize, or the crystals are impure. What should I do?

Answer: Successful recrystallization depends on selecting an appropriate solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Troubleshooting Recrystallization

-

Solvent Screening:

-

Place a small amount of your crude product in several test tubes.

-

Add a few drops of different solvents (e.g., ethanol, isopropanol, toluene, hexanes, or mixtures thereof) to each tube.

-

Observe the solubility at room temperature. A good solvent will not dissolve the product well at this stage.

-

Heat the tubes that show poor room temperature solubility. If the product dissolves upon heating, you have a potential recrystallization solvent.

-

Allow the promising solutions to cool slowly to room temperature and then in an ice bath to see if crystals form.

-

-

Common Issues and Solutions:

-

Oiling Out: If your product separates as an oil instead of crystals, it may be due to a high impurity level or too rapid cooling. Try using a larger volume of solvent or a different solvent system.

-

No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute, or nucleation is slow. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.

-

Colored Impurities: If your product is colored by impurities, you can try adding a small amount of activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and adsorbed impurities.[7]

-

FAQ 4: I need to use column chromatography. How do I choose the right solvent system?

Answer: Column chromatography is a powerful technique for separating complex mixtures.[8] The key is to find a solvent system (eluent) that provides good separation of your product from impurities on a Thin Layer Chromatography (TLC) plate first.

Troubleshooting Column Chromatography

-

TLC Analysis:

-

Dissolve a small amount of your crude product in a suitable solvent.

-

Spot the solution on a TLC plate.

-

Develop the plate in various solvent systems (e.g., different ratios of hexanes/ethyl acetate or dichloromethane/methanol).

-

The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.[8]

-

-

Column Packing and Loading:

-

Properly pack your column with silica gel to avoid air bubbles and channels.

-

Dissolve your crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column. This "dry loading" technique often results in better separation.

-

-

Elution:

-

Begin eluting with the solvent system determined by TLC.

-

If the separation is difficult, a gradient elution (gradually increasing the polarity of the solvent system) may be necessary.

-

| Problem | Possible Cause | Solution |

| Product won't come off the column | Eluent is not polar enough. | Gradually increase the polarity of the eluent. |

| All compounds come off together | Eluent is too polar. | Decrease the polarity of the eluent. |

| Streaking on TLC/Column | Compound is too acidic/basic or decomposing on silica. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. Consider using neutral alumina as the stationary phase.[8] |

Concluding Remarks

The purification of products from reactions involving 4-phenylbenzoyl chloride requires a systematic and logical approach. By understanding the nature of the starting materials, products, and potential impurities, you can design a robust purification strategy. Always prioritize safety by handling 4-phenylbenzoyl chloride and its reactions in a well-ventilated fume hood and wearing appropriate personal protective equipment.[9][10]

References

-

National Center for Biotechnology Information. (n.d.). 4-Phenylbenzoyl chloride. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

ResearchGate. (2016, January 5). What the best solvent can be used to recrystallize p-phenylenediamine? Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. websites.umich.edu [websites.umich.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Purification [chem.rochester.edu]

- 9. 4-Phenylbenzoyl chloride | C13H9ClO | CID 84151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Phenylbenzoyl Chloride | 14002-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Technical Support Center: Managing 4-Phenylbenzoyl Chloride Reaction Exotherms

Welcome to the technical support guide for managing reactions involving 4-Phenylbenzoyl chloride. This resource is designed for researchers, chemists, and process development professionals who utilize this highly reactive intermediate. 4-Phenylbenzoyl chloride is an invaluable building block in the synthesis of pharmaceuticals, specialty polymers, and other complex molecules due to its ability to introduce the biphenyl moiety.[1][2] However, its utility is matched by its high reactivity, which presents significant thermal hazards if not properly managed.[3]

This guide moves beyond standard operating procedures to provide a deeper understanding of the causality behind experimental choices. Our goal is to equip you with the expertise to not only execute these reactions safely but also to troubleshoot and optimize them effectively.

Section 1: Understanding the Core Hazard: The "Why" of the Exotherm

Before managing a hazard, one must understand its origin. The reactivity of 4-phenylbenzoyl chloride is rooted in its chemical structure, and failure to respect this can lead to dangerous consequences.

Q: What makes 4-Phenylbenzoyl chloride reactions so exothermic?

A: The significant exothermicity stems from its nature as an acyl chloride.[3] The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it an excellent target for nucleophiles such as amines, alcohols, and even water.[3] When a nucleophile attacks this carbon, a highly favorable, low-activation-energy reaction occurs, leading to the formation of a stable amide or ester bond and the expulsion of a chloride ion. This process releases a substantial amount of energy as heat. The reaction with primary amines, in particular, can be extremely rapid and violent.[4]

Q: What is a thermal runaway, and why is it the primary risk?